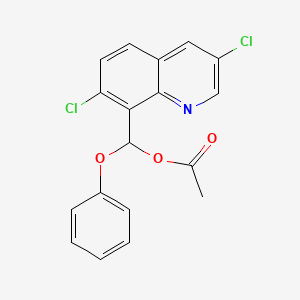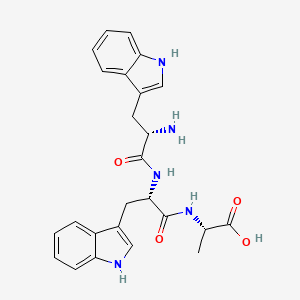
Trp-Trp-Ala
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trp-Trp-Ala can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. In SPPS, the peptide is assembled step-by-step on a solid support, typically a resin. The process involves the following steps:
Attachment of the first amino acid: The C-terminal amino acid (alanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the amine group.
Coupling: The next amino acid (tryptophan) is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide. The peptide is subsequently purified using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
Trp-Trp-Ala can undergo various chemical reactions, including:
Oxidation: Tryptophan residues in the peptide can be oxidized by reactive oxygen species (ROS) such as peroxyl radicals (ROO˙).
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: The indole ring of tryptophan can undergo substitution reactions, such as prenylation, where a prenyl group is added to the indole ring.
Common Reagents and Conditions
Prenylation: Prenyltransferases such as EchPT1 can catalyze the addition of prenyl groups to the indole ring of tryptophan.
Major Products
Oxidation Products: Hydroperoxides, alcohols, N-formylkynurenine, and kynurenine.
Prenylation Products: Prenylated derivatives of this compound.
Aplicaciones Científicas De Investigación
Trp-Trp-Ala has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Trp-Trp-Ala involves its interaction with specific molecular targets and pathways. For example, tryptophan-rich peptides can insert into biological membranes and disrupt their integrity, leading to antimicrobial effects . Additionally, the oxidation of tryptophan residues can generate reactive intermediates that interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
Trp-Ala: A dipeptide composed of tryptophan and alanine.
Ala-Trp: Another dipeptide with the same amino acids but in reverse order.
Cyclo-Trp-Ala: A cyclic dipeptide with tryptophan and alanine residues.
Uniqueness
Trp-Trp-Ala is unique due to the presence of two tryptophan residues, which confer distinct biochemical properties compared to dipeptides like Trp-Ala and Ala-Trp. The additional tryptophan residue enhances its potential for interactions with biological membranes and other molecular targets .
Propiedades
Número CAS |
59005-78-6 |
|---|---|
Fórmula molecular |
C25H27N5O4 |
Peso molecular |
461.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C25H27N5O4/c1-14(25(33)34)29-24(32)22(11-16-13-28-21-9-5-3-7-18(16)21)30-23(31)19(26)10-15-12-27-20-8-4-2-6-17(15)20/h2-9,12-14,19,22,27-28H,10-11,26H2,1H3,(H,29,32)(H,30,31)(H,33,34)/t14-,19-,22-/m0/s1 |
Clave InChI |
CUHBVKUVJIXRFK-DVXDUOKCSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N |
SMILES canónico |
CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


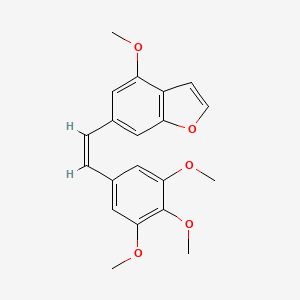
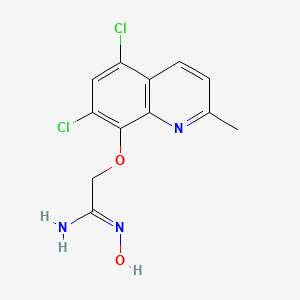
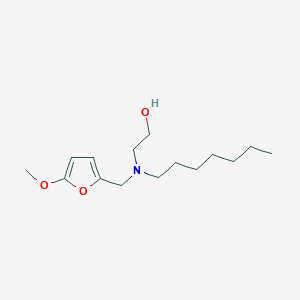

![5,11-Diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12901596.png)
![1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B12901602.png)
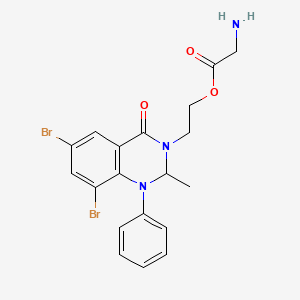
![3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline](/img/structure/B12901630.png)
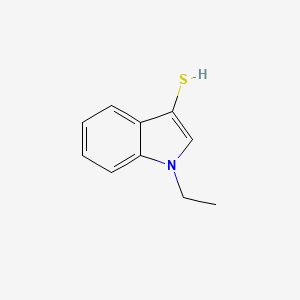
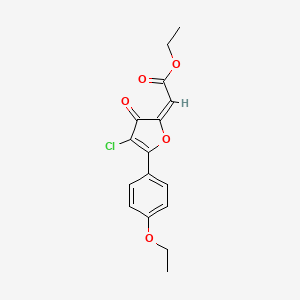
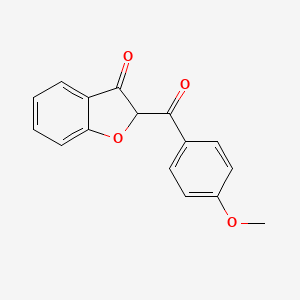
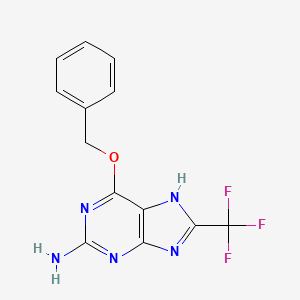
![Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} butanedioate](/img/structure/B12901642.png)
